(4-Hydroxyphenyl)diphenylphosphine
Overview
Description
(4-Hydroxyphenyl)diphenylphosphine, also known as HDP, is a phosphine compound that has gained significant attention in the field of chemistry and biochemistry. It has been studied for its potential applications in the synthesis of organic compounds and its impact on biological systems. In
Scientific Research Applications
Coordination Chemistry and Anticancer Activity
- 4-HDP has been utilized in coordination chemistry, particularly in forming ruthenium arene complexes. Biancalana et al. (2017) demonstrated that esterification of 4-HDP, coordinated with the [Ru(η6-p-cymene)Cl2] fragment, introduces bioactive carboxylic acids into the organometallic molecule. This modification showed enhanced antiproliferative activity against human ovarian cancer cells (Biancalana et al., 2017).
Synthesis and Characterization of Complexes
- Luo et al. (1995) discussed the synthesis of phosphine-based chelating compounds, including 4-HDP, and their chelates with rhenium or technetium. The molecular structures of these compounds were elucidated using various spectroscopic techniques and X-ray crystallography (Luo et al., 1995).
Applications in Catalysis
- Ouchi et al. (2012) explored the use of 4-HDP in catalysis. A ruthenium complex with 4-HDP showed high catalytic activity for aqueous living radical polymerizations of hydrophilic methacrylates, indicating its potential in advanced polymerization techniques (Ouchi et al., 2012).
Radiopharmaceutical Applications
- Bolzati et al. (1998) conducted labeling and biodistribution studies of Tc-99m radiopharmaceuticals using 4-HDP. They characterizedvarious Tc-99m complexes with 4-HDP and evaluated their biodistribution in rats, providing insights into the potential use of 4-HDP in nuclear medicine (Bolzati et al., 1998).
Synthesis of Hydrophilic Phosphines
- Lavenot et al. (1996) focused on synthesizing new hydrophilic phosphines through the addition of diphenylphosphine to conjugated olefins, resulting in ligands with various functional groups. These ligands and their rhodium complexes were prepared and characterized, expanding the scope of 4-HDP in organometallic synthesis (Lavenot et al., 1996).
properties
IUPAC Name |
4-diphenylphosphanylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPABJOZVXZFJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391505 | |
Record name | (4-Hydroxyphenyl)diphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxyphenyl)diphenylphosphine | |
CAS RN |
5068-21-3 | |
Record name | (4-Hydroxyphenyl)diphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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